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Compound Name:
N-(3-azidophenyl)-2-

chloroacetamide

Cat. No.: B7644427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and

experimental protocols for N-(3-azidophenyl)-2-chloroacetamide, a bifunctional molecule with

potential as a covalent inhibitor and a tool for chemical biology.

Introduction
N-(3-azidophenyl)-2-chloroacetamide is a synthetic organic compound that belongs to the

class of α-haloacetamides. These compounds are known for their ability to act as covalent

inhibitors by forming a stable bond with nucleophilic residues, most notably cysteine, on target

proteins.[1][2] The presence of the chloroacetamide "warhead" makes it a reactive electrophile,

while the azido group on the phenyl ring introduces a versatile functional handle. This unique

combination allows for its potential use in two key areas of drug discovery: as a therapeutic

agent that irreversibly inhibits disease-relevant enzymes and as a chemical probe for target

identification and validation.

The chloroacetamide moiety reacts with thiols via an SN2 mechanism, leading to the

irreversible alkylation of cysteine residues.[2] This covalent and often irreversible binding can

lead to a prolonged duration of action and high potency.[3][4] The azido group can be utilized in
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"click chemistry" reactions or for photoaffinity labeling to identify the protein targets of the

compound.

Potential Applications
Antimicrobial Drug Discovery: Chloroacetamide derivatives have demonstrated efficacy

against a range of bacterial and fungal pathogens.[5] They can covalently inhibit essential

enzymes in microbial pathways. For instance, chloroacetamides have been shown to target

MurA, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the

bacterial cell wall.[1] The broad-spectrum potential of N-(substituted phenyl)-2-

chloroacetamides makes them promising candidates for the development of new antibiotics

to combat resistant strains.[5]

Anticancer Drug Development: Covalent inhibitors have emerged as a powerful strategy in

oncology.[2][3] By irreversibly binding to key proteins in cancer signaling pathways, they can

overcome drug resistance that often develops with non-covalent inhibitors.[3] Potential

targets include kinases, proteases, and other enzymes that are dysregulated in cancer. The

N-(3-azidophenyl)-2-chloroacetamide scaffold can be explored for its potential to inhibit

targets such as kinases with accessible cysteine residues in their active sites.

Target Identification and Validation: The azido group serves as a valuable tool for chemical

biology. It can be used in photoaffinity labeling experiments to covalently crosslink the

compound to its protein target upon UV irradiation. Subsequent proteomic analysis can then

identify the bound protein(s). Alternatively, the azide can be used in bioorthogonal "click"

chemistry reactions (e.g., with an alkyne-tagged reporter molecule) to visualize or isolate the

target protein.

Quantitative Data Summary
While specific data for N-(3-azidophenyl)-2-chloroacetamide is not readily available, the

following table summarizes the antimicrobial activity of a series of related N-(substituted

phenyl)-2-chloroacetamides to provide a comparative context for its potential efficacy.
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Compound
ID

Substitutio
n on Phenyl
Ring

MIC (µg/mL)
vs. S.
aureus

MIC (µg/mL)
vs. MRSA

MIC (µg/mL)
vs. E. coli

MIC (µg/mL)
vs. C.
albicans

SP4 4-chloro 125 250 500 500

SP5 4-bromo 125 125 250 250

SP6 4-fluoro 250 250 500 500

SP12 3-bromo 125 125 250 250

Data adapted from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides.[5]

Experimental Protocols
Synthesis of N-(3-azidophenyl)-2-chloroacetamide
This protocol is a general method adapted for the synthesis of the title compound.

Materials:

3-Azidoaniline

Chloroacetyl chloride

Triethylamine (TEA) or another suitable base

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

Standard laboratory glassware and workup reagents

Procedure:

Dissolve 3-azidoaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM

under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain N-(3-azidophenyl)-2-chloroacetamide.

Characterization:

Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass

spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth
Microdilution)
This protocol is based on the determination of the Minimum Inhibitory Concentration (MIC) of

the compound.[5]

Materials:

N-(3-azidophenyl)-2-chloroacetamide

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, MRSA ATCC 33591,

Escherichia coli ATCC 25922)[5]

Fungal strain (e.g., Candida albicans ATCC 10231)[5]

Luria-Bertani (LB) broth for bacteria[5]

Tryptic Soy Broth (TSB) for fungi[5]

96-well microtiter plates
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Dimethyl sulfoxide (DMSO)

Positive control antibiotic (e.g., ampicillin, fluconazole)

Procedure:

Prepare a stock solution of N-(3-azidophenyl)-2-chloroacetamide in DMSO.

In a 96-well plate, perform serial twofold dilutions of the compound in the appropriate broth to

achieve a range of concentrations (e.g., 4000 µg/mL to 32 µg/mL).[5] The final DMSO

concentration should not exceed 1-5%.[5]

Prepare a microbial inoculum adjusted to a 0.5 McFarland standard (approximately 10⁸

CFU/mL).[5] Dilute this to the final working concentration in the broth.

Add the microbial inoculum to each well containing the compound dilutions.

Include a positive control (broth with inoculum and no compound) and a negative control

(broth only).

Incubate the plates at 37 °C for 18-24 hours for bacteria and 48 hours for fungi.[5]

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Covalent Inhibition Assay (Example with a Cysteine
Protease)
This protocol provides a general workflow to assess the covalent inhibitory potential of the

compound against a model cysteine-containing enzyme.

Materials:

Purified target enzyme (e.g., a cysteine protease like papain)

Fluorogenic or chromogenic substrate for the enzyme

N-(3-azidophenyl)-2-chloroacetamide
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Assay buffer

96-well black plates (for fluorescent assays) or clear plates (for colorimetric assays)

Plate reader

Procedure:

Prepare a solution of the target enzyme in the assay buffer.

Prepare serial dilutions of N-(3-azidophenyl)-2-chloroacetamide in DMSO.

In a 96-well plate, pre-incubate the enzyme with various concentrations of the compound for

different time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.

Initiate the enzymatic reaction by adding the substrate to each well.

Monitor the change in fluorescence or absorbance over time using a plate reader.

Calculate the initial reaction rates and determine the IC₅₀ values at each pre-incubation time

point. A decrease in IC₅₀ with increasing pre-incubation time is indicative of covalent

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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